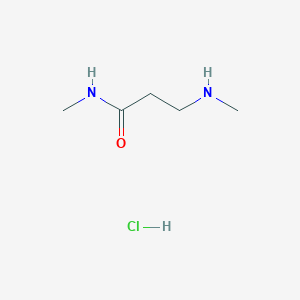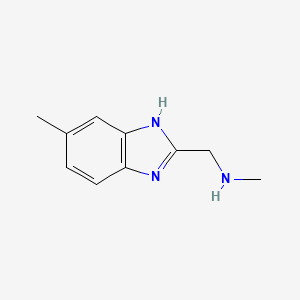
1-(3-Bromophenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a bromophenyl group at the third position
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromophenyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor in the central nervous system that plays a key role in mediating the effects of opioids.
Mode of Action
Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, leading to a biological response. It has greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist , indicating its action is specific to opioid receptors.
Pharmacokinetics
It’s known that brorphine is trafficked as its hydrochloride salt , which would be water-soluble. This suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Brorphine and their impact on its bioavailability are yet to be determined.
Result of Action
The activation of MOR by Brorphine leads to typical opioid effects such as respiratory depression and sedation . As a potent µ-opioid agonist, it would be expected to produce dependence similar to other opioid substances . Unverified online reports describe tolerance and withdrawal after repeated Brorphine use .
Action Environment
The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidinones.
Scientific Research Applications
1-(3-Bromophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Bromophenyl)piperidin-4-one: Similar structure but with the bromine atom at the fourth position.
1-(3-Chlorophenyl)piperidin-4-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)piperidin-4-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(3-Bromophenyl)piperidin-4-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can also enhance the compound’s lipophilicity, affecting its pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-bromophenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHASCGAIQGKHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640782 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016769-81-5 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)
